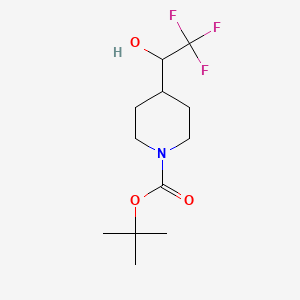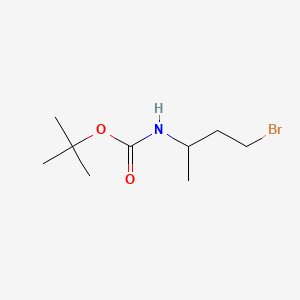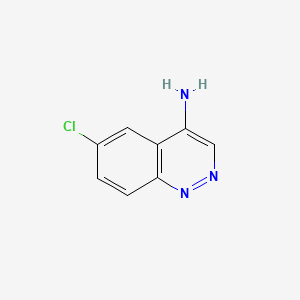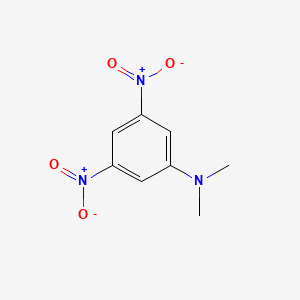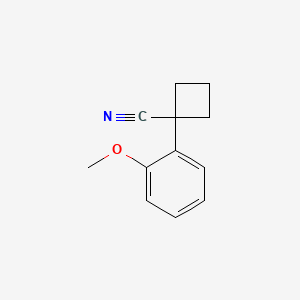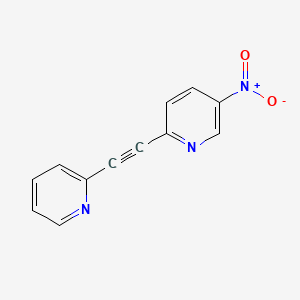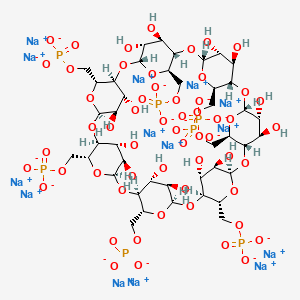
beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyclodextrin Phosphate Sodium Salt is a derivative of beta-cyclodextrin . Beta-cyclodextrins are cyclic oligosaccharides that consist of seven glucose subunits linked end-to-end through α-1,4-glycoside bonds . They are known for their hydrophilic exterior and hydrophobic molecular cavity, which can provide hydrophobic binding sites for inorganic ions and guest organic molecules .
Molecular Structure Analysis
Beta-cyclodextrin has a structure of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic . The phosphate sodium salt variant would have phosphate groups attached to the cyclodextrin molecule .Physical And Chemical Properties Analysis
Beta-Cyclodextrin Phosphate Sodium Salt is a powder with an assay of ≥95% . It has an extent of labeling of 4 mol phosphate per mol cyclodextrin . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Chiral Separation in Pharmaceutical Research
Beta-Cyclodextrin Phosphate Sodium Salt has been used in the field of pharmaceutical research for the separation of chiral compounds . For example, it has been used as a chiral mobile phase additive in the separation of cloperastine enantiomers . The selectivity changes imparted by sulfated beta-cyclodextrin were proven to be beneficial for chiral separation .
Use in Synthesis Processes
Beta-Cyclodextrin Phosphate Sodium Salt can be used in synthesis processes. A simple and cost-effective method for the synthesis of sulfated beta-cyclodextrin, one of the most widely used chiral mobile phase additives, has been described .
Use in Cell Culture
Beta-Cyclodextrin Phosphate Sodium Salt may also be used in cell culture processes . However, more research is needed to fully understand its role and effectiveness in this application.
Safety and Hazards
Wirkmechanismus
Target of Action
Beta-Cyclodextrin Phosphate Sodium Salt (BCDPS) primarily targets poorly water-soluble drugs . The compound’s unique annular hollow ultrastructure allows it to encapsulate these drugs, thereby increasing their stability .
Mode of Action
BCDPS interacts with its targets through a process known as inclusion complexation . This involves the encapsulation of hydrophobic drug moieties into the central cavity of the BCDPS molecule . The interaction changes the physicochemical properties of the drugs without altering their intrinsic properties to permeate biological membranes or interact with drug receptors .
Biochemical Pathways
The primary biochemical pathway affected by BCDPS is the solubilization of poorly water-soluble drugs . By forming inclusion complexes with these drugs, BCDPS enhances their solubility, particularly in water and ethanol:water (1:3) mixtures . This improved solubility is accompanied by an enhanced solubilizing effect .
Pharmacokinetics
The pharmacokinetics of BCDPS involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, BCDPS was almost wholly removed from rat plasma within 36 hours . High concentrations of BCDPS distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact BCDPS to urine and feces was lower than the administration dose . It is speculated that BCDPS metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .
Result of Action
The primary result of BCDPS’s action is the enhanced solubility and bioavailability of poorly water-soluble drugs .
Action Environment
The action of BCDPS is influenced by environmental factors such as pH and temperature . For instance, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C . Moreover, the location of the monoesterified phosphate groups on the BCDPS molecule was influenced by the reaction pH .
Eigenschaften
IUPAC Name |
tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFLIXECRFTEY-IPRHCQSVSA-A |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na14O56P7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)




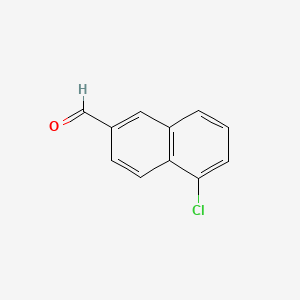
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
